
Comprehensive HPLC Analysis of Codeine:
Applications, Methodologies, and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cidine

CAS No.: 67135-13-1

Cat. No.: S621188

Get Quote

Introduction to Codeine Analysis

Codeine (3-methylmorphine) is an opioid analgesic derived from morphine, used clinically for management

of mild to moderate pain and as an antitussive agent in cough preparations. As a Schedule II controlled

substance in many jurisdictions, codeine possesses abuse potential that necessitates rigorous quality control

in pharmaceutical formulations and monitoring in forensic contexts. The chemical structure of codeine

contains a benzene ring with heteroatoms that absorb light in the ultraviolet range, making it particularly

amenable to analysis by high-performance liquid chromatography (HPLC) with UV detection. Codeine

exists in various salt forms, with codeine phosphate being most common in pharmaceutical formulations

due to its stability and solubility characteristics [1].

The development of robust analytical methods for codeine determination faces several challenges, including

the need to separate codeine from potentially interfering compounds in complex matrices, the similarity of

codeine to other opioid compounds, and the typically low concentrations present in biological samples.

HPLC has emerged as the predominant technique for codeine analysis due to its versatile separation

mechanisms, compatibility with various detection systems, and ability to be validated according to

regulatory standards. This application note provides comprehensive protocols and methodological

considerations for HPLC analysis of codeine across pharmaceutical and forensic applications.
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HPLC Methods for Codeine Analysis

Separation Methods and Conditions

HPLC methods for codeine analysis employ various separation mechanisms including reversed-phase,

cation-exchange, and mixed-mode chromatography. The selection of appropriate stationary and mobile

phases depends on the sample matrix, required sensitivity, and the need for simultaneous determination of

multiple analytes. Mixed-mode columns that combine reversed-phase and cation-exchange mechanisms

have demonstrated particular utility for codeine analysis due to their ability to retain and separate basic

compounds like codeine with excellent peak shape and resolution [2].

Table 1: HPLC Methods for Codeine Analysis in Pharmaceutical Formulations

Method
Purpose

Column
Type

Mobile Phase
Composition

Detection
Retention
Time/Resolution

Single-
component

analysis

Coresep 100
(3.0 × 100

mm)

45% ACN with 20 mM
AmFm pH 3

UV 275
nm

Codeine: ~3-5 minutes [2]

Multi-opioid

separation

Coresep 100

(3.2 × 50 mm,
2.7 µm)

MeCN 20% with 0.1%

phosphoric acid

UV 275

nm

Codeine, oxycodone,

hydrocodone resolved in
<8 minutes [2]

Cough syrup
analysis

Coresep 100
(4.6×150 mm)

Gradient: 15% ACN/0.02%
H₂SO₄ to 50% ACN/0.2%

H₂SO₄ in 8 min

UV 275
nm

Codeine and guaifenesin
baseline separation [2]

Multi-

component
formulation

C18 (250 ×

4.0 mm)

Methanol:acetate

buffer:acetonitrile (85:5:10,
v/v)

UV 254

nm

Pseudophedrine, codeine,

triprolidine resolved in <4
minutes [3]

Vicodin
analysis

Heritage MA
(4.6 × 150

mm)

5% ACN with 50 mM
AmAc pH 4

UV 275
nm

Codeine and
acetaminophen

separation [2]
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The Coresep 100 column demonstrates particular versatility for codeine analysis, with applications spanning

from single-component determination to complex multi-analyte separations. This core-shell mixed-mode

column provides unique selectivity through combination of reversed-phase and cation-exchange

mechanisms, yielding high efficiency separations using conventional HPLC equipment. The surface

chemistry of these columns includes hydrophilic ionizable groups that resist phase collapse—a common

limitation with traditional reversed-phase columns—and enables compatibility with 100% aqueous to 100%

organic mobile phases [2].

Method Validation Parameters

For regulatory compliance and result reliability, HPLC methods for codeine analysis must undergo

comprehensive validation. The International Council for Harmonisation (ICH) guidelines define key

validation parameters that must be established for analytical methods. The following table summarizes

typical validation results for HPLC methods applied to codeine analysis:

Table 2: Method Validation Parameters for Codeine HPLC Analysis

Validation
Parameter

Requirements Typical Results for Codeine Reference Method

Linearity
Range

Correlation coefficient

>0.999

0.02-1.0 mg/mL for

pharmaceutical formulations
[3]

HPLC-UV with C18

column [3]

Accuracy (%
Recovery)

98-102% for
pharmaceuticals

98.6-99.4% recovery for
codeine phosphate [3]

Spiked placebo
samples [3]

Precision (%
RSD)

≤2% for repeatability 0.36-2.64% RSD for multiple
analyses [1]

Intra-day and inter-day
testing [1]

Detection Limit
(LOD)

Signal-to-noise ≥3 18 ng/mL in water samples
[1]

UV spectrophotometry
[1]

Quantitation
Limit (LOQ)

Signal-to-noise ≥10 50,000 ng/mL in cough
mixtures [1]

UV spectrophotometry
[1]
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Validation
Parameter

Requirements Typical Results for Codeine Reference Method

Specificity Resolution >2.0 between

closest eluting peaks

Resolution factor of 2.0

between pseudophedrine
and codeine [3]

Forced degradation

studies [4]

Robustness Method performance
unaffected by small

variations

Tolerant to ±2% organic
modifier changes [4]

Deliberate parameter
variations [4]

Validation must include system suitability tests performed prior to sample analysis to ensure HPLC system

performance. Critical system suitability parameters include peak symmetry (tailing factor <2.0), theoretical

plate count (>2000), and resolution from closest eluting compound (>2.0). These parameters verify that the

complete analytical system is capable of performing the intended analysis with the required precision and

accuracy [4].

Detailed Experimental Protocols

Sample Preparation Techniques

3.1.1 Pharmaceutical Formulations

For tablet formulations, accurately weigh and finely powder not less than 20 tablets. Transfer a portion of

the powder equivalent to about 50 mg of codeine phosphate to a 100 mL volumetric flask. Add

approximately 70 mL of diluent solution (typically water:acetonitrile 90:10 v/v) and sonicate for 15-20

minutes with occasional shaking. Allow the solution to cool to room temperature, dilute to volume with the

diluent, and mix well. Filter through a 0.45 µm membrane filter, discarding the first 5 mL of filtrate. For

syrup formulations, dilute an appropriate volume directly with diluent, mix thoroughly, and filter before

injection [3] [1].

3.1.2 Biological Samples
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For nail matrix analysis, carefully wash nail clippings with deionized water and methanol to remove

external contamination. Dry thoroughly and weigh accurately. Add 1 mL of extraction solution (typically

methanol with internal standard) to approximately 10 mg of nail samples. Sonicate for 30 minutes followed

by incubation at 45°C for 18 hours with gentle shaking. Centrifuge at 14,000 rpm for 10 minutes and transfer

the supernatant to a clean tube. Evaporate to dryness under gentle nitrogen stream and reconstitute in 100 µL

of mobile phase for injection [5]. For plasma or urine samples, employ solid-phase extraction (SPE) using

mixed-mode cation exchange cartridges for optimal cleanup and analyte recovery.

HPLC Instrumentation and Conditions

3.2.1 Rapid Analysis of Pharmaceutical Formulations

This protocol enables simultaneous determination of pseudophedrine hydrochloride, codeine phosphate,

and triprolidine hydrochloride in liquid dosage forms with total analysis time under 4 minutes [3].

HPLC System: Merck Hitachi or equivalent with diode array detector
Column: C18 reversed-phase (250 mm × 4.0 mm, 5 µm particle size)

Mobile Phase: Methanol:acetate buffer (pH 4.5):acetonitrile (85:5:10, v/v/v)
Flow Rate: 1.5 mL/min

Detection: UV at 254 nm
Injection Volume: 5 µL

Column Temperature: 25°C
Sample Concentration: 0.06-1.0 mg/mL for pseudophedrine, 0.02-1.0 mg/mL for codeine, 0.0025-

1.0 mg/mL for triprolidine

The method achieves baseline separation with resolution factors of 2.0 between pseudophedrine and

codeine, and 2.5 between codeine and triprolidine. The calibration curves exhibit excellent linearity with

correlation coefficients >0.999 for all analytes. Method accuracy, determined by standard addition,

demonstrates mean recoveries of 99.8%, 99.4%, and 98.6% for pseudophedrine, codeine, and triprolidine,

respectively [3].

3.2.2 LC-HR-MS for Biological Matrices

For forensic applications requiring high sensitivity and specificity, particularly in complex matrices like

nails, an HPLC-high resolution mass spectrometry method provides superior performance [5].

HPLC System: Ultra-high-performance liquid chromatography system
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Column: C18 reversed-phase (100 mm × 2.1 mm, 1.7-1.8 µm particle size)

Mobile Phase:
A: 0.1% formic acid in water

B: 0.1% formic acid in acetonitrile
Gradient Program: Linear gradient from 5% B to 95% B over 8 minutes

Flow Rate: 0.3 mL/min
Injection Volume: 2-5 µL

Mass Detection: High-resolution mass spectrometry with electrospray ionization in positive mode
Ionization Parameters: Source temperature 150°C, desolvation temperature 350°C

This highly sensitive method has been successfully applied to postmortem casework and living donor

samples, demonstrating applicability for monitoring drug use in forensic and clinical contexts. The method

was validated according to Scientific Working Group for Forensic Toxicology standards and enables

simultaneous detection of multiple drugs including morphine, codeine, methadone, alprazolam, clonazepam,

and quetiapine [5].

Troubleshooting and Optimization

Common Issues and Solutions

Peak Tailing: Codeine, as a basic compound, often exhibits peak tailing on conventional reversed-

phase columns due to interactions with residual silanol groups. Remedies include: reducing mobile

phase pH to 2-3.5 to protonate silanols, using specially designed columns with reduced silanol activity,

adding 5-20 mM alkylamines such as triethylamine to the mobile phase, or switching to mixed-mode

columns that provide better control of secondary interactions [2] [4].

Retention Time Drift: Gradual changes in codeine retention time may result from mobile phase pH

instability or column aging. Maintenance protocols should include regular column cleaning with

strong solvents (90-100% organic for 30-60 minutes), use of fresh mobile phase prepared daily, and

maintenance of consistent column temperature (±1°C). For methods employing ion-pair reagents,

ensure equilibration time is sufficient (typically 15-20 column volumes) [4].

Increased Backpressure: Sudden pressure increases may indicate column blockage from sample

matrix components. Preventive measures include thorough sample cleanup using solid-phase
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extraction or protein precipitation for biological samples, filtration of all samples through 0.45 µm (or

0.22 µm for UHPLC) membranes before injection, and use of guard columns. For already blocked

columns, reverse-flush according to manufacturer instructions with appropriate solvents [2].

Method Optimization Strategies

Optimizing codeine separation requires systematic adjustment of critical method parameters. For

resolution from closely eluting compounds, manipulate mobile phase pH to alter ionization state of codeine

(pKa ~ 8.2) and potential interferences. Adjusting organic modifier concentration (typically acetonitrile or

methanol) controls retention time, while buffer concentration (10-50 mM) impacts peak shape. When

developing methods for complex matrices, employ experimental design methodologies to efficiently

evaluate multiple factors simultaneously and identify optimal conditions with minimal experiments [3] [4].

For bioanalytical methods, enhance sensitivity through sample preconcentration techniques during

extraction, optimization of injection volume (considering solvent strength matching), and selection of

appropriate detection wavelength (typically 210-215 nm or 275-285 nm for codeine). When using mass

spectrometric detection, optimize ionization parameters including source temperature, desolvation gas flow,

and cone voltage for maximal response of precursor and product ions specific to codeine (m/z 300.2 →

152.1, 215.1, 165.1) [5] [1].

Workflow and Process Visualization

Analytical Workflow for Codeine HPLC Analysis

The following diagram illustrates the complete analytical procedure for codeine determination in

pharmaceutical and biological samples:
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Sample Collection

Sample Preparation
(see detailed protocols)

HPLC Analysis
(see method conditions)

Pharmaceutical:
Weigh, extract, filter

Biological:
Extract, purify, concentrate

Data Analysis
(peak integration) Column: C18 or mixed-mode Detection: UV 210-285 nm

or MS detection

Method Validation
(accuracy/precision)

Result Interpretation
and Reporting

Click to download full resolution via product page

Figure 1: Complete analytical workflow for codeine determination in pharmaceutical and biological samples

Method Development and Validation Pathway

The method development process for codeine HPLC analysis requires systematic optimization and validation

as depicted below:
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Define Method Requirements
(sensitivity, specificity, throughput)

Select Chromatographic Conditions
(column, mobile phase, detection)

Matrix: pharmaceutical
or biological

Target LOD/LOQ based
on application needs

Optimize Separation Parameters
(pH, gradient, temperature)

if needed

Validate Method Performance
(accuracy, precision, linearity)

if criteria
not met

Establish System Suitability
Criteria for routine use

Accuracy: 98-102%
Precision: RSD <2%

Linearity: R² >0.999
Robustness testing

Click to download full resolution via product page

Figure 2: Method development and validation pathway for codeine HPLC analysis

Conclusion

HPLC methods for codeine analysis provide robust, sensitive, and specific determination across diverse

applications from pharmaceutical quality control to forensic toxicology. The selection of appropriate

separation mechanisms—particularly mixed-mode chromatography combining reversed-phase and ion-

exchange interactions—enables effective resolution of codeine from complex matrices. Comprehensive

method validation following ICH guidelines ensures reliability of results for their intended applications,

with demonstrated linearity across relevant concentration ranges, accuracy exceeding 98% recovery, and

precision with RSD values consistently below 2%.
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The protocols detailed in this application note provide practical guidance for implementation in analytical

laboratories, addressing both routine quality control applications and specialized forensic requirements. As

analytical technologies continue to evolve, the versatility of HPLC platforms—compatible with various

detection methods including UV, fluorescence, and mass spectrometry—ensures their ongoing utility for

codeine analysis. Through adherence to established method validation protocols and implementation of

appropriate troubleshooting strategies, laboratories can achieve reliable quantification of codeine to support

pharmaceutical development, quality assurance, and public health protection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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